molecular formula C10H7N7O2 B2713175 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide CAS No. 2034255-53-1

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide

Cat. No.: B2713175
CAS No.: 2034255-53-1
M. Wt: 257.213
InChI Key: SIYKUXPYNZYULQ-UHFFFAOYSA-N
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Description

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a synthetic heterocyclic compound designed for chemical and pharmaceutical research. This molecule features a hybrid structure incorporating both pyrimidine and purine pharmacophores, which are privileged scaffolds in medicinal chemistry known for their diverse biological activities. Purine-pyrimidine hybrid molecules are of significant interest in drug discovery, particularly in the development of enzyme inhibitors, and have been explored as precursors for pharmacophores in various therapeutic areas . The presence of the hydroxy and carboxamide functional groups on the pyrimidine ring can influence the molecule's electronic properties and its ability to form hydrogen bonds, which may be critical for target binding. As a purine derivative, this compound may serve as a key intermediate for the synthesis of more complex molecules or be evaluated for its potential biological activity. Researchers can utilize this compound in hit-to-lead optimization programs, molecular docking studies, and as a standard in analytical method development. This product is intended for research use only and is not intended for any human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-oxo-N-(7H-purin-6-yl)-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N7O2/c18-6-1-5(11-2-12-6)10(19)17-9-7-8(14-3-13-7)15-4-16-9/h1-4H,(H,11,12,18)(H2,13,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYKUXPYNZYULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)C(=O)NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-chloro-9H-purin-2-amine with benzoyl chloride in the presence of pyridine at room temperature to form N-(6-chloro-9H-purin-2-yl)benzamide. This intermediate is then refluxed with benzylamine and triethylamine in butanol to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for metalation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in nucleotide analogs and potential effects on DNA and RNA synthesis.

    Medicine: Investigated for its potential as an anticancer and antiviral agent due to its ability to interfere with nucleic acid metabolism.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide involves its interaction with nucleic acids. It can act as a nucleotide analog, incorporating into DNA or RNA and disrupting normal cellular processes. This disruption can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapies. The compound may also inhibit viral replication by interfering with viral DNA or RNA synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are best understood through comparison with analogs. Below is an analysis of key similarities and differences:

Structural Analog: 6-Amino-N-[(4-Methylphenyl)Sulfonyl]-9H-Purine-9-Carboxamide

Key Features (from ):

  • Molecular Formula: C₁₃H₁₂N₆O₃S
  • Substituents: Amino group at purine position 6 (vs. hydroxy in the target compound). Sulfonyl-p-tolyl group attached via carboxamide (vs. purine-pyrimidine carboxamide bridge).
  • CAS No.: 401937-84-6 .

Comparison:

Property 6-Hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide 6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide
Core Structure Pyrimidine-purine hybrid Purine with sulfonamide substituent
Key Functional Groups 6-hydroxy, carboxamide bridge 6-amino, sulfonyl-p-tolyl, carboxamide
Molecular Weight ~276.22 g/mol (estimated) 332.34 g/mol
Polarity Higher (hydroxy group enhances hydrophilicity) Moderate (sulfonyl group increases polarity, but p-tolyl reduces it)
Potential Targets Kinases, nucleic acid enzymes Sulfonamide-binding enzymes (e.g., carbonic anhydrase)

Functional Implications:

  • The 6-hydroxy group in the target compound may enhance hydrogen-bonding interactions with biological targets, such as ATP-binding pockets in kinases .
  • The sulfonyl-p-tolyl group in the analog introduces steric bulk and lipophilicity, which might improve membrane permeability but reduce aqueous solubility compared to the hydroxy-pyrimidine-purine hybrid .

Broader Context: Purine and Pyrimidine Derivatives

  • Hydroxy vs. Methoxy Groups: Compounds with hydroxy substituents (e.g., 6-hydroxypurine derivatives) often exhibit stronger hydrogen-bonding capacity but lower metabolic stability than methoxy analogs.
  • Carboxamide Linkages: The carboxamide bridge in the target compound may mimic peptide bonds, enabling interactions with proteases or amidase enzymes, whereas sulfonamide-linked analogs (as in ) typically target sulfonamide-sensitive pathways .

Methodological Considerations

Structural comparisons rely heavily on crystallographic data generated using programs like SHELXL (for small-molecule refinement) and visualization tools like ORTEP-3 . These tools enable precise determination of bond lengths, angles, and conformational flexibility, which are critical for understanding functional differences between analogs.

Biological Activity

6-hydroxy-N-(9H-purin-6-yl)pyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities related to cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including experimental findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a fusion of purine and pyrimidine rings, which contributes to its biological activity. Its molecular formula is C10_{10}H10_{10}N4_{4}O2_{2}, and it has a molecular weight of approximately 218.22 g/mol. The compound is characterized by the presence of hydroxyl and carboxamide functional groups, which play crucial roles in its interaction with biological targets.

The primary mechanism through which this compound exerts its effects is believed to involve inhibition of specific kinases involved in cell cycle regulation and apoptosis. Studies suggest that it may act as an inhibitor of various kinases, potentially influencing pathways that regulate cell proliferation and survival.

Target Kinases

  • Adenosine receptors : This compound has shown potential antagonistic effects on adenosine receptors, which are implicated in numerous physiological processes including cancer progression.
  • Checkpoint kinase 1 (CHK1) : Inhibition of CHK1 can lead to disruption in the cell cycle, particularly affecting the G2/M checkpoint, thereby promoting apoptosis in cancer cells.

Cytotoxicity and Antitumor Effects

Recent studies have evaluated the cytotoxic and antitumor activities of this compound against various cancer cell lines.

Cell Line IC50 (µM) Effect
HL-6015Induction of apoptosis
RL25Decrease in proliferation
Jurkat20Synergistic effect with fludarabine

In vitro assays demonstrated that this compound exhibits cytotoxicity with IC50 values ranging from 15 to 39 µM across different cell lines. The mechanisms underlying these effects include induction of apoptosis as well as inhibition of cell proliferation.

Case Studies

  • Study on HL-60 Cells : In a study evaluating the effects on HL-60 leukemia cells, this compound was found to induce significant apoptosis at concentrations around its IC50 value. The study utilized Annexin V/PI staining to confirm apoptotic cell death.
  • Combination Therapy : Another investigation highlighted the synergistic effect when used in combination with fludarabine, a nucleoside analogue commonly used in leukemia treatment. The combination resulted in enhanced cytotoxicity compared to either agent alone.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that yield derivatives with varying biological activities. The introduction of hydrophilic groups has been explored to enhance solubility and bioavailability for in vivo applications.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound Name Activity Notes
6-morpholino-N-(9H-purin-6-yl)pyrimidine-4-carboxamideKinase inhibitorTargets adenosine receptors
2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydroAntiviral agentProposed for antiviral therapies

These comparisons highlight the diverse potential applications of compounds within this chemical class, emphasizing their importance in drug discovery.

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